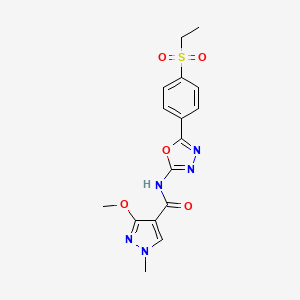
(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid is a chiral compound featuring a cyclopropane ring substituted with an oxolane ring and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid typically involves stereoselective methods to ensure the correct chiral configuration. One common approach is the cyclopropanation of an oxolane-substituted alkene using a suitable carbenoid precursor under controlled conditions. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to achieve high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired stereochemistry.
化学反应分析
Types of Reactions
(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
科学研究应用
(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the synthesis of polymers and other industrially relevant materials.
作用机制
The mechanism by which (1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, influencing their activity. The oxolane ring and carboxylic acid group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
相似化合物的比较
Similar Compounds
(1S,2S)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound with similar properties but different chiral configuration.
Spirocyclic oxindoles: Compounds with similar spirocyclic structures but different functional groups.
Oxa-spirocycles: Compounds with an oxygen atom in the spirocyclic unit, offering different solubility and lipophilicity properties.
Uniqueness
(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both a cyclopropane and oxolane ring. This combination of features makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
1902219-46-8 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
2-(oxolan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-8(10)6-4-5(6)7-2-1-3-11-7/h5-7H,1-4H2,(H,9,10) |
InChI 键 |
YCNDRFSHDFNOFP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C2CC2C(=O)O |
规范 SMILES |
C1CC(OC1)C2CC2C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2727501.png)
![4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2727502.png)
![N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide](/img/structure/B2727504.png)
![4,5-dimethoxy-15-phenyl-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B2727505.png)
![2-Chloro-1-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2727506.png)



![5-methyl-1-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2727514.png)

